molecular formula C18H17Cl3N2O3S B4854995 N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide

N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide

Cat. No. B4854995
M. Wt: 447.8 g/mol
InChI Key: IGBRWLGHDYUMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a novel compound that has been synthesized through a unique process and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide involves the inhibition of certain enzymes. It has been found to be a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in cancer progression. By inhibiting these enzymes, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide can potentially slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce tumor size, and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide in lab experiments is its potency as an enzyme inhibitor. It has shown to be a potent inhibitor of carbonic anhydrase IX and XII, which makes it useful in drug discovery and development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its toxicity levels and potential side effects.

Future Directions

There are several future directions that can be explored with N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide. One possible direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another direction is to explore its potential as an anti-inflammatory agent. It has been found to have anti-inflammatory properties, and further studies can be carried out to determine its mechanism of action and potential applications in treating inflammatory diseases.

Scientific Research Applications

N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide has shown potential applications in various scientific research areas. It has been found to be a potent inhibitor of certain enzymes, which makes it useful in drug discovery and development. It has also been used in studies related to cancer, as it has shown anti-tumor activity in vitro.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O3S/c1-2-9-22-18(24)12-23(11-13-3-4-15(20)10-17(13)21)27(25,26)16-7-5-14(19)6-8-16/h2-8,10H,1,9,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBRWLGHDYUMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide
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N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide
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N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide
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N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide
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N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide
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N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide

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